molecular formula C10H18IO3P B6182855 diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate CAS No. 2639449-31-1

diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate

Katalognummer: B6182855
CAS-Nummer: 2639449-31-1
Molekulargewicht: 344.13 g/mol
InChI-Schlüssel: OPZBOFWOAVUYMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate is a chemical compound with the molecular formula C10H18IO3P. It is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif. The compound also contains an iodine atom and a phosphonate group, making it an interesting subject for various chemical studies and applications .

Vorbereitungsmethoden

The synthesis of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate undergoes various types of chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism by which diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .

Vergleich Mit ähnlichen Verbindungen

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl ({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a chlorine atom instead of iodine.

    Diethyl ({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a bromine atom instead of iodine.

    Diethyl ({3-fluorobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems.

Eigenschaften

CAS-Nummer

2639449-31-1

Molekularformel

C10H18IO3P

Molekulargewicht

344.13 g/mol

IUPAC-Name

1-(diethoxyphosphorylmethyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C10H18IO3P/c1-3-13-15(12,14-4-2)8-9-5-10(11,6-9)7-9/h3-8H2,1-2H3

InChI-Schlüssel

OPZBOFWOAVUYMV-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC12CC(C1)(C2)I)OCC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.